
Ethyl 2-(diphenylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(diphenylamino)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(diphenylamino)acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 2-(diphenylamino)acetate can be synthesized through the esterification of 2-(diphenylamino)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Ethyl 2-(diphenylamino)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(diphenylamino)acetic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: 2-(diphenylamino)acetic acid and ethanol.
Reduction: 2-(diphenylamino)ethanol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of various heterocyclic compounds.
Biology and Medicine:
- Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
- Studied for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mécanisme D'action
The mechanism by which ethyl 2-(diphenylamino)acetate exerts its effects is primarily through its interactions with various molecular targets. The ester group can undergo hydrolysis to release the active 2-(diphenylamino)acetic acid, which can then interact with biological targets. The diphenylamino moiety is known to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with similar esterification properties but lacks the diphenylamino group.
Diphenylamine: Shares the diphenylamino moiety but lacks the ester functionality.
Uniqueness:
- The presence of both the ester and diphenylamino groups in ethyl 2-(diphenylamino)acetate provides unique reactivity and potential applications that are not observed in simpler esters or amines.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
ethyl 2-(N-phenylanilino)acetate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Clé InChI |
ATRXRURAIJZUOT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


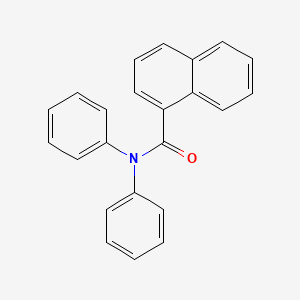

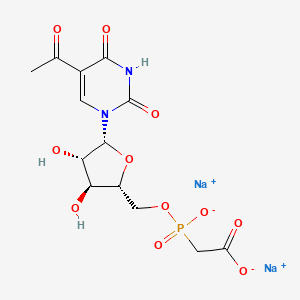
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)


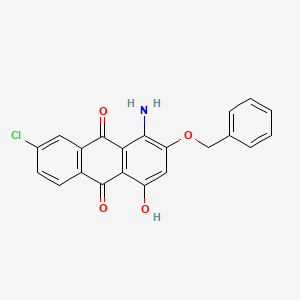



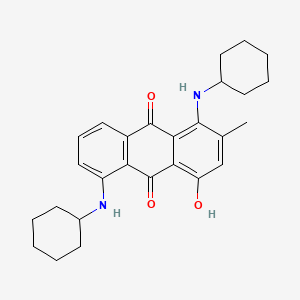
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
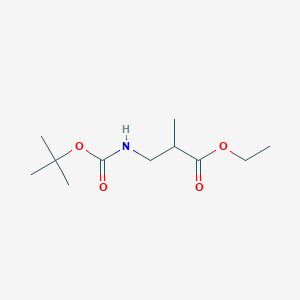
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)
